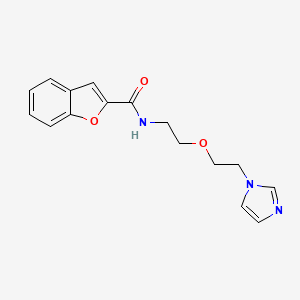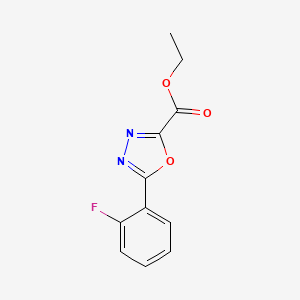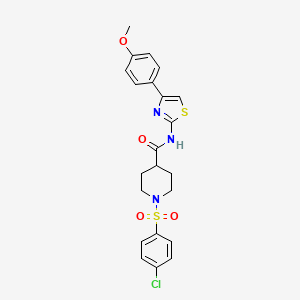![molecular formula C17H20N4O4 B2629021 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)morpholine-4-carboxamide CAS No. 1797091-95-2](/img/structure/B2629021.png)
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2,3-dihydrobenzo[b][1,4]dioxin derivatives has been discussed in the literature . A common method involves the formation of 1,4-dioxane via pyrocatechol, followed by bromination and cleavage of the methyl group with LiOH .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using crystallography . The crystal structure provides information about the arrangement of atoms in the molecule and the lengths and angles of the chemical bonds .Chemical Reactions Analysis
The reaction mechanism for the synthesis of related compounds involves an intramolecular aromatic electrophilic substitution, followed by a nucleophilic ring opening reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For related compounds, properties such as molecular weight, hydrogen bond donor and acceptor count, and rotatable bond count have been reported .Aplicaciones Científicas De Investigación
Enzymatic Synthesis
The chiral motif of 2,3-dihydro-1,4 benzodioxane, a part of the compound, is extensively utilized in diverse medicinal substances and bioactive natural compounds . It has been proven that the absolute configuration of the C2 stereo centroid of benzodioxane greatly influences its biological activity .
Therapeutic Agents
Several 1,4-benzodioxanes have displayed intriguing characteristics as α- or β-blocking agents, exhibiting antihypertensive properties . Additionally, some of these compounds have shown affinities towards serotonin receptors involved in schizophrenia, headaches, and nervous breakdowns .
Alzheimer’s Disease Treatment
New sulfonamides and their N-substituted derivatives, which include the compound, have been synthesized as possible agents for treating Alzheimer’s disease .
Antiviral Activity
Indole derivatives, which share a similar structure with the compound, possess various biological activities, including antiviral activity .
Antibacterial Activity
Indole derivatives also exhibit antibacterial activity , which could potentially apply to the compound.
Anticancer Activity
The compound could potentially have anticancer activity, as this is another biological activity exhibited by indole derivatives .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}morpholine-4-carboxamide are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.
Mode of Action
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}morpholine-4-carboxamide interacts with its targets by inhibiting their activity . This inhibition results in a decrease in the breakdown of acetylcholine in the case of cholinesterase, and a reduction in the production of leukotrienes in the case of lipoxygenase.
Biochemical Pathways
The action of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}morpholine-4-carboxamide affects several biochemical pathways. In the nervous system, it impacts the cholinergic pathway by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission . In the inflammatory response, it affects the arachidonic acid pathway by reducing the production of leukotrienes, thereby decreasing inflammation .
Pharmacokinetics
It is known that similar compounds are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties impact the bioavailability of the compound, determining how much of it reaches the target sites in the body.
Result of Action
The molecular and cellular effects of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}morpholine-4-carboxamide’s action include enhanced cholinergic transmission in the nervous system and decreased inflammation in the body . These effects can have therapeutic benefits in conditions such as Alzheimer’s disease, where cholinergic transmission is impaired, and in various inflammatory conditions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}morpholine-4-carboxamide. Factors such as pH can affect the compound’s stability and its interaction with its targets. Additionally, the presence of other substances in the body, such as food or other drugs, can affect the absorption and metabolism of the compound, thereby influencing its efficacy .
Propiedades
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c22-17(20-5-7-23-8-6-20)19-13-9-18-21(10-13)11-14-12-24-15-3-1-2-4-16(15)25-14/h1-4,9-10,14H,5-8,11-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQAVPBZEOEHTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)morpholine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-[1-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclohexyl]acetate](/img/structure/B2628940.png)
![2-[(1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N~1~-(3-ethylphenyl)acetamide](/img/structure/B2628942.png)


![N-(1-cyano-1-cyclopropylethyl)-2-[8-(difluoromethoxy)-1,2,3,4-tetrahydroquinolin-1-yl]acetamide](/img/structure/B2628947.png)
![Methyl 2-(3,4-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2628949.png)


![N-butyl-3-(3-oxo-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2628952.png)



![(Z)-2-((5-methylfuran-2-yl)methylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2628960.png)